

Spectroscopic Profile of Syringaldehyde: A Technical Guide

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Introduction

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is an organic compound widely found in nature, particularly as a component of lignin in various plant species. Its antioxidant and antimicrobial properties have made it a subject of interest in the fields of food science, pharmacology, and materials science. A thorough understanding of its chemical structure and properties is crucial for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic data of **syringaldehyde**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with experimental protocols and data presented for easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR chemical shift data for **syringaldehyde** in different deuterated solvents.

¹H NMR Spectroscopic Data



Chemical Shift (δ) ppm	Solvent	Assignment
9.81	CDCl ₃	Aldehyde (-CHO)
7.15	CDCl ₃	Aromatic (H-2, H-6)
3.96	CDCl ₃	Methoxy (-OCH₃)
9.78	DMSO-d ₆	Aldehyde (-CHO)[1][2]
7.21	DMSO-d ₆	Aromatic (H-2, H-6)[1][2]
3.84	DMSO-d ₆	Methoxy (-OCH₃)[1]
3.85	DMSO-d ₆	Methoxy (-OCH₃)[2]

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Solvent	Assignment
190.90	CDCl ₃	Aldehyde Carbon (C=O)[1]
147.52	CDCl ₃	Aromatic (C-3, C-5)[1]
141.21	CDCl ₃	Aromatic (C-4)[1]
128.31	CDCl ₃	Aromatic (C-1)[1]
106.89	CDCl ₃	Aromatic (C-2, C-6)[1]
56.48	CDCl ₃	Methoxy Carbon (-OCH₃)[1]
191.98	DMSO-d ₆	Aldehyde Carbon (C=O)[2]
148.93	DMSO-d ₆	Aromatic (C-3, C-5)[2]
142.89	DMSO-d ₆	Aromatic (C-4)[2]
127.97	DMSO-d ₆	Aromatic (C-1)[2]
107.88	DMSO-d ₆	Aromatic (C-2, C-6)[2]
56.88	DMSO-d ₆	Methoxy Carbon (-OCH₃)[2]

Experimental Protocol for NMR Spectroscopy



Sample Preparation:

- Accurately weigh approximately 5-25 mg of syringaldehyde for ¹H NMR or 50-100 mg for ¹³C NMR.[3][4]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
 CDCl₃ or DMSO-d₆) in a clean, dry vial.[3][5]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[3][4]
- Filter the solution through a Pasteur pipette with a small plug of glass wool to remove any particulate matter.
- Transfer the clear solution into a clean 5 mm NMR tube.[3] The solution height should be at least 50 mm from the bottom of the tube.[5]
- Cap the NMR tube securely.[6]
- Instrument Setup and Data Acquisition:
 - Wipe the outside of the NMR tube to remove any dust or fingerprints.
 - Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR spectrometer.
 - The spectrometer's field is locked onto the deuterium signal of the solvent.[3]
 - The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.[3]
 - The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[3]
 - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[3]
- Data Processing:



- The raw data (Free Induction Decay FID) is Fourier transformed to obtain the frequencydomain spectrum.
- The spectrum is phased and the baseline is corrected.
- The chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or to the residual solvent peak.[4]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
~3400	O-H stretching (hydroxyl group)
~3000-2800	C-H stretching (aromatic and methoxy groups)
~1680	C=O stretching (aldehyde group)
~1600, ~1500	C=C stretching (aromatic ring)
~1250	C-O stretching (ether linkage)

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of dry syringaldehyde with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.[7]
 - The KBr mixture should be handled in a low-humidity environment as KBr is hygroscopic.
- Pellet Formation:



- Transfer a portion of the KBr mixture into a pellet press die.
- Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

Data Acquisition:

- Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquire the IR spectrum of the syringaldehyde sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

Data Analysis:

- The background spectrum is automatically subtracted from the sample spectrum.
- Identify and label the characteristic absorption bands corresponding to the functional groups present in syringaldehyde.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

UV-Vis Spectroscopic Data

λmax (nm)	Solvent
216, 308	Not specified[8]
305	Dioxane[9]
310	Isopropanol[10][11]

Experimental Protocol for UV-Vis Spectroscopy



Sample Preparation:

- Prepare a stock solution of syringaldehyde by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-transparent solvent (e.g., ethanol, methanol, or isopropanol).
- Perform serial dilutions of the stock solution to obtain a series of standard solutions with varying concentrations.[12]

Instrument Setup:

- Turn on the UV-Vis spectrophotometer and allow it to warm up.
- Set the desired wavelength range for the scan (e.g., 200-400 nm).[12]

Data Acquisition:

- Fill a quartz cuvette with the solvent to be used as a blank.
- Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
- Rinse the cuvette with the sample solution before filling it.
- Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

Data Analysis:

- The baseline spectrum is automatically subtracted from the sample spectrum.
- Identify the wavelength(s) of maximum absorbance (λmax).

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **syringaldehyde**.





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Caption: General workflow for spectroscopic analysis.

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